molecular formula C20H22N6O4 B13943823 N~1~,N~4~-Bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide CAS No. 276691-45-3

N~1~,N~4~-Bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide

Cat. No.: B13943823
CAS No.: 276691-45-3
M. Wt: 410.4 g/mol
InChI Key: HUDBYMVPAGNNOL-UHFFFAOYSA-N
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Description

N~1~,N~4~-Bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a synthetic organic compound characterized by its unique tetrazine core and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the reaction of 4-methoxyaniline with a suitable tetrazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N~1~,N~4~-Bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N1,N~4~-Bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s tetrazine core is known to participate in bioorthogonal reactions, making it useful for labeling and tracking biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4-aminophenyl)-N,N’-bis(4-methoxyphenyl)-1,4-benzenediamine
  • Bis(β-aminocarbonyl) compounds

Uniqueness

N~1~,N~4~-Bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its tetrazine core, which imparts distinct chemical reactivity and biological activity. This sets it apart from other similar compounds that may lack this core structure.

Properties

CAS No.

276691-45-3

Molecular Formula

C20H22N6O4

Molecular Weight

410.4 g/mol

IUPAC Name

1-N,4-N-bis(4-methoxyphenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide

InChI

InChI=1S/C20H22N6O4/c1-13-23-26(20(28)22-16-7-11-18(30-4)12-8-16)14(2)24-25(13)19(27)21-15-5-9-17(29-3)10-6-15/h5-12H,1-4H3,(H,21,27)(H,22,28)

InChI Key

HUDBYMVPAGNNOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=NN1C(=O)NC2=CC=C(C=C2)OC)C)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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